N,N-Diethyl-2,3-dimethoxybenzamide

Description

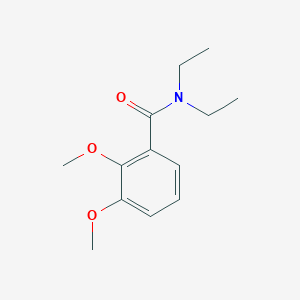

N,N-Diethyl-2,3-dimethoxybenzamide (CAS: 57806-76-5) is a benzamide derivative with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.29 g/mol. Its structure features a benzamide core substituted with methoxy groups at the 2- and 3-positions of the aromatic ring and diethyl groups attached to the amide nitrogen.

Properties

CAS No. |

30577-84-5 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

N,N-diethyl-2,3-dimethoxybenzamide |

InChI |

InChI=1S/C13H19NO3/c1-5-14(6-2)13(15)10-8-7-9-11(16-3)12(10)17-4/h7-9H,5-6H2,1-4H3 |

InChI Key |

SUSWIGCCIPLSLE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=CC=C1)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

N,N-Diethyl-2,3-dimethoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It has been investigated for its pharmacological properties, such as analgesic and anti-inflammatory effects.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-Diethyl-2,3-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Epidepride

Structure : (S)-(-)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-iodo-2,3-dimethoxybenzamide

Molecular Formula : C₁₈H₂₆IN₃O₃

Molecular Weight : 435.23 g/mol

Key Differences :

- Substituents : Epidepride shares the 2,3-dimethoxybenzamide core but introduces an iodine atom at the 5-position and a complex pyrrolidinylmethyl group on the amide nitrogen.

- Pharmacological Activity: Unlike N,N-diethyl-2,3-dimethoxybenzamide, epidepride acts as a high-affinity dopamine D₂ receptor antagonist, making it valuable in neuropharmacology and diagnostic imaging .

- Lipophilicity : The iodine atom increases molecular weight and polarizability, enhancing blood-brain barrier penetration compared to the simpler diethyl-substituted analog.

2,5-Dimethoxy-N,N-dimethylbenzamide

Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol Key Differences:

- Substituent Positions : Methoxy groups at the 2- and 5-positions create distinct electronic effects compared to the 2,3-substitution in the target compound.

N-(2,3-Dimethylphenyl)-2,3-dimethoxybenzamide

Molecular Formula: C₁₇H₁₉NO₃ Molecular Weight: 285.34 g/mol Key Differences:

- Aromatic Substitution : Features a 2,3-dimethylphenyl group attached to the amide nitrogen instead of diethyl groups.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Key Differences:

- Functional Groups : Contains a hydroxyl group on the ethyl chain, enabling hydrogen bonding and coordination with metal catalysts.

- Applications : Used in N,O-bidentate directing groups for C–H bond functionalization, a property absent in the target compound due to its lack of hydroxyl substituents .

Structural and Functional Insights

- Electronic Effects: Methoxy groups at the 2- and 3-positions in this compound act as electron donors, directing electrophilic substitution reactions to specific ring positions. This contrasts with 2,5-dimethoxy analogs, where electronic distribution differs significantly .

- Lipophilicity : Diethyl groups enhance lipophilicity compared to dimethyl or hydroxyl-containing analogs, influencing solubility and membrane permeability.

- Biological Activity : The absence of iodine or pyrrolidinyl groups in the target compound explains its lack of reported receptor-binding activity, unlike epidepride .

Biological Activity

N,N-Diethyl-2,3-dimethoxybenzamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,3-dimethoxybenzoic acid with diethylamine under controlled conditions. The reaction can be optimized by varying the temperature and solvent to improve yield and purity.

1. Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of various benzamide derivatives, including this compound. The cytotoxicity is often assessed using various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 1: Cytotoxicity Data of this compound

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | <20 | HepG2 |

| Reference Compound (Podophyllotoxin) | 1.38 | HepG2 |

| Other Analog 1 | 2.52 | HepG2 |

| Other Analog 2 | 3.21 | HepG2 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. In comparative studies, this compound exhibited relatively weak cytotoxic activity with an IC50 greater than 20 μM in HepG2 cells when compared to more potent analogs .

The mechanism by which this compound induces cytotoxicity may involve apoptosis pathways. Studies have shown that compounds with similar structures can disrupt mitochondrial membrane potential (MMP), leading to increased apoptosis in cancer cells.

Table 2: Apoptotic Effects Induced by Benzamide Derivatives

| Compound | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| This compound | 16.63 | 60.11 |

| Reference Compound | Not Reported | Not Reported |

The data indicates that exposure to related compounds significantly increases early and late-stage apoptosis compared to untreated controls .

Case Study: Evaluation of Biological Activity

A study conducted on a series of benzamide derivatives including this compound explored their effects on the HepG2 cell line. The results indicated that while some derivatives showed promising cytotoxic effects with low IC50 values, this compound did not exhibit strong activity compared to others in its class.

Research Findings on Structure-Activity Relationship (SAR)

Research has suggested that modifications in the chemical structure of benzamides can lead to variations in biological activity. For instance:

- Methoxy Substituents : The presence of methoxy groups at specific positions can enhance lipophilicity and cellular uptake.

- Alkyl Substituents : Variations in alkyl chain length may influence the binding affinity to target sites within cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-Diethyl-2,3-dimethoxybenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves amidation of 2,3-dimethoxybenzoic acid with diethylamine. Key steps include:

- Acid chloride formation : React 2,3-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions at 0–5°C to form the acid chloride intermediate .

- Amidation : Add diethylamine dropwise to the acid chloride in a polar aprotic solvent (e.g., dichloromethane) at room temperature. Use a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Reaction time (6–12 hr), solvent choice (DMF for solubility vs. DCM for ease of removal), and stoichiometric ratios (1:1.2 acid:amine) are critical. Purity ≥95% is achievable via recrystallization in ethanol/water .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for diethyl groups (δ 1.1–1.3 ppm, triplet; δ 3.3–3.5 ppm, quartet), aromatic protons (δ 6.7–7.2 ppm, split due to methoxy groups), and methoxy protons (δ 3.8–3.9 ppm, singlet) .

- IR : Key peaks include C=O stretch (~1650 cm⁻¹), aromatic C-O (1250 cm⁻¹), and N-H absence (confirming successful amidation) .

- Mass Spectrometry : Molecular ion peak at m/z 265.3 (C₁₃H₁₉NO₃⁺), with fragmentation patterns reflecting loss of ethyl groups or methoxy moieties .

Q. What stability considerations are essential for storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the amide bond. Avoid exposure to light or humidity .

- Decomposition Risks : Prolonged storage above 25°C may lead to discoloration (yellowing) due to oxidation of methoxy groups. Monitor via periodic TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Target Identification : Use cheminformatics tools (PubChem, ChEMBL) to screen for structural analogs with known bioactivity (e.g., insect repellents or kinase inhibitors) .

- Docking Studies : Employ AutoDock Vina to model interactions with targets like odorant-binding proteins (OBPs) or acetylcholinesterase. Focus on hydrogen bonding (methoxy groups) and hydrophobic interactions (diethyl substituents) .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference assays (e.g., in vitro vs. in vivo repellency tests) to account for metabolic stability differences .

- Structural Confounders : Analyze impurities (e.g., residual solvents or byproducts) via GC-MS. For example, trace DMF may artificially enhance solubility in cell-based assays .

- Meta-Analysis : Use platforms like Reaxys to aggregate data and identify trends (e.g., methoxy positioning correlates with increased repellency in dipterans) .

Q. How can reaction kinetics studies optimize the scalability of this compound synthesis?

- Methodological Answer :

- Rate Determination : Use in-situ FTIR or HPLC to monitor acid chloride formation (pseudo-first-order kinetics) and amidation (second-order) .

- Scale-Up Parameters :

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Mixing Efficiency | Magnetic stirrer | Mechanical agitator |

| Cooling | Ice bath | Jacketed reactor |

| Yield | 75–80% | 65–70% |

- Continuous Flow Systems : Implement microreactors to enhance heat/mass transfer and reduce reaction time by 40% .

Q. What mechanistic insights explain the electrophilic reactivity of this compound in substitution reactions?

- Methodological Answer :

- Electron Density Mapping : DFT calculations (Gaussian 09) show methoxy groups increase aromatic ring electron density, directing electrophiles to the para position relative to the amide .

- Experimental Validation : Nitration (HNO₃/H₂SO₄) yields 5-nitro derivatives as major products, confirmed by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.